N-(4-(1H-pyrazol-3-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound is a synthetic heterocyclic molecule featuring a benzo[b][1,4]dioxine core substituted with a 3-methyl group and a carboxamide linkage to a 4-(1H-pyrazol-3-yl)phenyl moiety.
Properties
IUPAC Name |
2-methyl-N-[4-(1H-pyrazol-5-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-12-18(25-17-5-3-2-4-16(17)24-12)19(23)21-14-8-6-13(7-9-14)15-10-11-20-22-15/h2-12,18H,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWINKRVMDPGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1H-pyrazol-3-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N4O3, with a molecular weight of 342.36 g/mol. The structure features a benzo[d][1,4]dioxine core fused with a pyrazole moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O3 |
| Molecular Weight | 342.36 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that compounds containing pyrazole and benzo[d][1,4]dioxine structures exhibit a wide range of biological activities including:
- Anticancer Activity : Several studies have demonstrated the ability of pyrazole derivatives to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Pyrazole derivatives have shown significant anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Some derivatives display activity against bacterial strains and fungi.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways related to cancer progression.
- Modulation of Nuclear Receptors : The pyrazole moiety can interact with nuclear receptors that regulate gene expression associated with inflammation and cancer.
- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, the compound can effectively reduce tumor growth.
Anticancer Studies
A study published in PubMed Central explored the anticancer effects of various pyrazole derivatives. Among these, this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. The mechanism was linked to the activation of caspase pathways leading to cell death .
Anti-inflammatory Research
In another investigation focusing on inflammatory responses, the compound demonstrated a reduction in TNF-α and IL-6 levels in LPS-stimulated macrophages. At concentrations of 10 µM, it inhibited TNF-α production by 70%, comparable to standard anti-inflammatory drugs .
Antimicrobial Activity
Research also indicated that this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 µg/mL .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key structural analogs include derivatives of benzo[b][1,4]dioxine and pyrazole-containing compounds. Below is a comparative analysis:
Key Observations:
- Core Modifications : The target compound’s benzo[b][1,4]dioxine core distinguishes it from pyrazole-containing agrochemicals (e.g., Pyraclostrobin) and pharmaceuticals (e.g., TNIK inhibitors). Its rigidity contrasts with the flexible 3-oxo-dihydrobenzo[b][1,4]dioxine in Compound 42 .
- Physical Properties : While melting points and crystallinity are reported for analogs (e.g., Compound 43), similar data for the target compound are lacking, highlighting a gap in characterization .
Research Findings
Crystallography and Hydrogen Bonding
- Compound 43 : X-ray crystallography revealed intermolecular hydrogen bonds (N–H···O and O–H···O) stabilizing its crystal lattice, a feature likely shared by the target compound given its carboxamide group .
- SHELX Software : Structural determination of analogs (e.g., Compound 43) relied on SHELXL for refinement, suggesting that similar methodologies could apply to the target compound .
Q & A
Basic: What are the recommended synthetic routes for N-(4-(1H-pyrazol-3-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step routes:
- Step 1: Coupling of a pyrazole-3-amine derivative with a substituted benzo[dioxine] precursor via carboxamide bond formation using reagents like EDCI/HOBt or DCC.
- Step 2: Methylation at the 3-position of the dihydrobenzo[dioxine] moiety using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3: Purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water.
Critical Considerations: - Monitor reaction progress using TLC and HPLC to ensure intermediate purity.
- Protect amine groups during coupling to avoid side reactions .
Basic: Which analytical techniques are essential for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR to verify substituent positions and carboxamide linkage (e.g., amide proton at δ 8.2–8.5 ppm).
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic and dihydrodioxine regions.
- Mass Spectrometry (HRMS):
- Confirm molecular weight (e.g., ESI-HRMS with <2 ppm error).
- X-ray Crystallography:
Advanced: How to resolve contradictions in crystallographic refinement data?
Methodological Answer:
- Check for Twinning: Use SHELXL’s TWIN command to model twinned datasets.
- Hydrogen Bonding Analysis: Apply graph-set analysis (as per Bernstein et al.) to validate intermolecular interactions and resolve disorder .
- Data Quality: Ensure high-resolution data (≤1.0 Å) and use SHELXL’s restraints (e.g., DFIX, FLAT) for geometrically constrained moieties like the benzo[dioxine] ring .
Advanced: How to design experiments to study biological targets?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Synthesize analogs with modifications to the pyrazole or dihydrodioxine groups.
- Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Molecular Docking:
- Use software like AutoDock Vina with X-ray structures (if available) to predict binding modes.
- Contradiction Management:
- If activity data conflicts with docking predictions, re-evaluate protonation states or solvent effects in simulations .
Advanced: How to optimize reaction conditions for improved yield?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) for carboxamide coupling.
- Catalyst Selection: Compare Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of aryl groups.
- Kinetic Analysis: Use in situ IR or ReactIR to monitor reaction progress and identify rate-limiting steps .
Basic: What are common impurities, and how are they mitigated?
Methodological Answer:
- Byproducts:
- Unreacted starting materials (e.g., pyrazole intermediates).
- Hydrolysis products from carboxamide bond cleavage under acidic conditions.
- Mitigation Strategies:
- Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for purity assessment.
- Optimize quenching steps (e.g., neutralization before extraction) .
Advanced: How to analyze hydrogen bonding in the crystal structure?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
